4-Bromo-3'-chlorobenzophenone
Description
Contextualization of Benzophenone (B1666685) Scaffolds in Modern Organic Synthesis
The benzophenone framework, characterized by a central ketone group linking two phenyl rings, represents a cornerstone in the architecture of organic molecules. rsc.orgresearchgate.net These motifs are not merely synthetic curiosities; they are prevalent in a multitude of pharmacologically active natural products. researchgate.netnih.gov Nature has frequently utilized the benzophenone scaffold to generate compounds with a wide array of biological functions, including antioxidant, antimicrobial, antiviral, and anti-HIV activities. nih.gov
Inspired by these natural blueprints, synthetic chemists have extensively explored benzophenone derivatives. The strategic placement of various substituents on the aryl rings can dramatically alter the biological and chemical properties of the parent molecule. rsc.orgnih.gov This has established the benzophenone scaffold as a "ubiquitous" and versatile platform in medicinal chemistry, leading to the development of synthetic compounds with potent anti-inflammatory and anticancer properties, among others. rsc.orgnih.govbohrium.com
Strategic Significance of Halogen Substitution in Aromatic Ketones
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental and powerful strategy in organic synthesis. mdpi.com Halogenated compounds serve as pivotal intermediates and building blocks for constructing more intricate molecular structures, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. mdpi.commt.comunacademy.com
When applied to aromatic ketones like benzophenone, halogen substitution offers several strategic advantages:
Modulation of Reactivity: Halogens are electron-withdrawing, which increases the electrophilic character of the carbonyl carbon. This heightened reactivity makes the ketone more susceptible to attack by nucleophiles. organicchemistrytutor.com The electron-withdrawing nature of halogens can also stabilize key reaction intermediates. ust.hk
Synthetic Versatility: Halogen atoms act as exceptionally versatile "handles" for subsequent chemical modifications. They are ideal leaving groups for nucleophilic aromatic substitution and are essential participants in a vast number of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). These reactions are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. smolecule.com
Control of Regiochemistry: While halogens deactivate an aromatic ring towards further electrophilic substitution, they are reliably ortho, para-directing. masterorganicchemistry.com This predictable influence is crucial for designing and executing multi-step synthetic sequences with high regiochemical control.
Position of 4-Bromo-3'-chlorobenzophenone within Current Chemical Research Paradigms
This compound is a di-halogenated derivative that occupies a specific niche in chemical research, primarily as a synthetic intermediate and a subject for studying reaction mechanisms. Its value lies in the distinct electronic and steric properties conferred by the bromine and chlorine atoms at specific positions on the two phenyl rings.
| Property | Data |
| CAS Number | 27434-90-8 alfa-chemistry.comchemicalbook.com |
| Molecular Formula | C₁₃H₈BrClO chemicalbook.comfluorochem.co.uk |
| Molecular Weight | 295.56 g/mol chemicalbook.com |
| Physical State | Solid fluorochem.co.uk |
The synthesis of this compound is often achieved through established synthetic methodologies. One prominent route is the palladium-catalyzed Suzuki coupling, which in one instance involved the reaction between (2-chlorophenyl)boronic acid and 4-bromobenzoyl chloride. chemicalbook.com Friedel-Crafts acylation is another key method used to generate such halogenated benzophenones. oregonstate.edu
Research activities involving this compound often leverage its structure for further synthetic elaboration. The presence of two different halogens (bromo and chloro) opens up possibilities for selective or sequential cross-coupling reactions, a sophisticated strategy that allows for the stepwise construction of complex molecules. uco.es For example, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in many palladium-catalyzed reactions, allowing one to be functionalized while the other remains intact for a later transformation. Studies at institutions like Oregon State University have focused on synthesizing various halogenated benzophenones to explore their potential photochemical reactivity and photophysical properties. oregonstate.edu
Gaps and Emerging Research Questions Pertaining to this compound
Despite its utility as a synthetic building block, the body of published research focusing specifically on the end-use applications of this compound is not extensive. Much of the literature discusses halogenated benzophenones more broadly or focuses on derivatives with different substitution patterns. nih.gov This points to several gaps in our understanding and highlights areas ripe for future investigation.
Emerging Research Questions:
Biological Profile: What is the full spectrum of biological activity for this compound? Comprehensive screening could uncover potential applications in areas such as oncology, microbiology, or as an enzyme inhibitor.
Structure-Activity Relationship (SAR): How does the precise 4-bromo and 3'-chloro substitution pattern functionally distinguish this molecule from its other di-halogenated isomers (e.g., 4-bromo-4'-chlorobenzophenone)? A comparative study could yield crucial insights into how halogen position affects biological target engagement.
Synthetic Methodology: Can the differential reactivity between the C-Br and C-Cl bonds be systematically exploited in orthogonal or one-pot synthetic strategies to efficiently generate libraries of complex, multi-functionalized compounds?
Photophysics and Photochemistry: While benzophenones are well-known photoinitiators, the detailed photophysical properties of this compound remain to be fully elucidated. mdpi.com Could its specific halogenation pattern make it a candidate for applications in photodynamic therapy or as a specialized photocatalyst?
Materials Science: What are the material properties of this compound or polymers derived from it? Its rigid, halogenated structure could be a precursor to novel functional materials with interesting thermal, optical, or electronic properties.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromophenyl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKLPMBHTYGGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373600 | |
| Record name | 4-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27434-90-8 | |
| Record name | 4-Bromo-3'-chlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Optimization for 4 Bromo 3 Chlorobenzophenone
Established Synthetic Routes to 4-Bromo-3'-chlorobenzophenone
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. In the context of this compound synthesis, palladium-catalyzed reactions are particularly prominent.
A notable example of a palladium-catalyzed arylation for the synthesis of this compound involves the reaction of (2-chlorophenyl)boronic acid with 4-bromobenzoyl chloride. chemicalbook.com This reaction is facilitated by a catalytic system comprising bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂), triphenylphosphine (B44618) (PPh₃), and copper(I) thiophene-2-carboxylate (B1233283) (CuTC). chemicalbook.com The reaction is typically carried out in diethyl ether at room temperature. chemicalbook.com
A general procedure for this synthesis involves charging a flame-dried Schlenk tube with (2-chlorophenyl)boronic acid, 4-bromobenzoyl chloride, Pd(dba)₂, PPh₃, and CuTC in diethyl ether. chemicalbook.com The mixture is stirred at room temperature for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). chemicalbook.com Upon completion, the product is isolated through filtration and recrystallization. chemicalbook.com
Table 1: Reaction Parameters for Palladium-Catalyzed Synthesis of this compound chemicalbook.com
| Parameter | Value |
|---|---|
| Arylating Agent | (2-chlorophenyl)boronic acid |
| Acylating Agent | 4-bromobenzoyl chloride |
| Palladium Catalyst | bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) |
| Ligand | triphenylphosphine (PPh₃) |
| Co-catalyst/Additive | copper(I) thiophene-2-carboxylate (CuTC) |
| Solvent | Diethyl ether |
| Temperature | 20 °C |
| Reaction Time | 4 hours |
The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is a well-studied catalytic cycle. The generally accepted mechanism involves several key steps: oxidative addition, transmetalation, and reductive elimination. researchgate.net
The catalytic cycle typically begins with the oxidative addition of the aryl halide (in this case, a derivative related to the starting materials) to the Pd(0) complex. This is often the rate-limiting step. researchgate.net The subsequent step is transmetalation, where the organic group from the organoboron compound (the boronic acid) is transferred to the palladium center, displacing the halide. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired ketone product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. researchgate.netnih.gov The choice of ligands, such as PPh₃, is crucial as they influence the stability and reactivity of the palladium intermediates throughout the catalytic cycle. researchgate.net In some cases, reductive elimination can be the turnover-limiting step. nih.gov
Palladium-Catalyzed Arylation Reactions (e.g., using (2-chlorophenyl)boronic acid and 4-bromobenzoyl chloride with Pd(dba)2, PPh3, CuTC)
Friedel-Crafts Acylation Approaches to Benzophenones
Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones, including substituted benzophenones. chemistryjournals.netbyjus.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.comwikipedia.org
The most common Lewis acid catalyst employed in Friedel-Crafts acylation is aluminum chloride (AlCl₃). byjus.comwikipedia.org However, other catalysts such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), and various metal triflates have also been utilized. chemistryjournals.netresearchgate.net The reaction is typically carried out in an inert solvent like carbon disulfide or, in some cases, the aromatic substrate itself can be used in excess. msu.edu Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst.
In a typical procedure for a related compound, 4-bromo-4'-propylbenzophenone, the synthesis was achieved via a Friedel-Crafts acylation involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride. oregonstate.edu For the synthesis of this compound, this would involve the acylation of chlorobenzene (B131634) with 4-bromobenzoyl chloride. The choice of solvent can influence the isomer distribution of the product. scribd.com For instance, the benzoylation of chlorobenzene can lead to a mixture of ortho, meta, and para isomers. scribd.com
Table 2: Common Catalysts and Conditions for Friedel-Crafts Acylation
| Catalyst | Acylating Agent | Solvent | Key Features |
| AlCl₃ | Acyl Halide/Anhydride | Carbon Disulfide, Nitrobenzene | Traditional, requires stoichiometric amounts. wikipedia.orgmsu.edu |
| FeCl₃, ZnCl₂ | Acyl Halide | (excess aromatic) | Milder Lewis acids, can be used in catalytic amounts at higher temperatures. researchgate.net |
| Hf(OTf)₄ | Acid Anhydride | Nitromethane | Highly efficient catalytic system. chemistryjournals.net |
| ZnO | Acyl Chloride | Solvent-free | Reusable and environmentally friendly catalyst. chemistryjournals.net |
Regioselectivity in Friedel-Crafts acylation is a critical aspect, especially when dealing with substituted aromatic rings. The directing effects of the substituents on the aromatic substrate determine the position of the incoming acyl group. In the case of synthesizing this compound via Friedel-Crafts acylation, the reaction would involve either the acylation of chlorobenzene with 4-bromobenzoyl chloride or the acylation of bromobenzene (B47551) with 3-chlorobenzoyl chloride.
When acylating chlorobenzene, the chloro group is an ortho-, para-director, but it is also deactivating. msu.edu The major product expected from the reaction of chlorobenzene with 4-bromobenzoyl chloride would be 4-bromo-4'-chlorobenzophenone, with smaller amounts of the ortho isomer. The formation of the desired 3'-chloro isomer would be a minor product. Therefore, direct Friedel-Crafts acylation of chlorobenzene is not an ideal route to this compound.
A more plausible Friedel-Crafts route would involve starting with a molecule that already contains the desired substitution pattern or can be easily converted to it. For instance, acylation of a suitably substituted benzene (B151609) derivative where the directing groups favor the formation of the 3'-chloro substitution pattern would be necessary. The presence of multiple substituents on the aromatic rings can lead to mixtures of isomers, often requiring purification by methods like fractional crystallization or chromatography to isolate the desired product. google.com The development of highly regioselective methods is an ongoing area of research, with some catalyst systems showing promise in controlling the position of acylation. acgpubs.orgclockss.orgacs.org
Comparison of Yields and Efficiency Across Different Friedel-Crafts Methods
The efficiency and yield of the Friedel-Crafts acylation for producing this compound and its analogs can be influenced by several factors, including the choice of reactants, catalyst, and reaction conditions.
One common approach involves the reaction of 4-bromobenzoyl chloride with chlorobenzene, using aluminum chloride (AlCl₃) as the catalyst. This method is a standard procedure for synthesizing various substituted benzophenones. tandfonline.com For instance, the synthesis of 3,3'-dimethyl-4-methoxybenzophenone, a related compound, was achieved with a high yield of 97.3% using this methodology. tandfonline.com In another example, the synthesis of 4-chloro-4'-methoxybenzophenone (B194590) via the Friedel-Crafts method with anisole (B1667542) and 4-chlorobenzoyl chloride resulted in a 64% yield after recrystallization. oregonstate.edu
Variations in the Friedel-Crafts reaction have been explored to optimize yields and accommodate different starting materials. For example, the synthesis of 4-bromo-4'-propylbenzophenone using 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride yielded 60.7% of the product after recrystallization. oregonstate.edu A solvent-free synthesis of 4-methoxybenzophenone (B1664615) using a ZnO catalyst has also been reported, yielding 30.1% of the pure product. oregonstate.edu
The choice of solvent can also play a crucial role. In the synthesis of 4-bromo-4'-fluorobenzophenone, using carbon disulfide as a solvent in a Friedel-Crafts reaction resulted in an impressive 87.6% yield after purification. oregonstate.edu
However, not all Friedel-Crafts reactions proceed with high efficiency. The synthesis of 4,4'-dimethylbenzophenone (B146755) from toluene (B28343) and 4-toluoyl chloride resulted in a low yield of only 3.2% due to complications during the process. oregonstate.edu Similarly, the synthesis of 4-bromo-4'-chlorobenzophenone itself has been reported with a modest yield of 10.95%. oregonstate.edu In another instance, the synthesis of 4,4'-dibromobenzophenone (B1295017) gave a final product yield of 9.4975%. oregonstate.edu
These examples highlight the variability in yields for Friedel-Crafts acylations depending on the specific substrates and conditions employed.
Table 1: Comparison of Yields for Substituted Benzophenones via Friedel-Crafts Acylation
| Product | Reactants | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| 3,3'-Dimethyl-4-methoxybenzophenone | 2-Methylanisole, 3-Methylbenzoyl chloride | AlCl₃ | Benzene | 97.3 tandfonline.com |
| 4-Bromo-4'-fluorobenzophenone | Fluorobenzene, 4-Bromobenzoyl chloride | AlCl₃ | Carbon disulfide | 87.6 oregonstate.edu |
| 4-Chloro-4'-methoxybenzophenone | Anisole, 4-Chlorobenzoyl chloride | AlCl₃ | - | 64 oregonstate.edu |
| 4-Bromo-4'-propylbenzophenone | n-Propylbenzene, 4-Bromobenzoyl chloride | AlCl₃ | - | 60.7 oregonstate.edu |
| 4-Methoxybenzophenone | Anisole, Benzoyl chloride | ZnO | Solvent-free | 30.1 oregonstate.edu |
| 4-Bromo-4'-chlorobenzophenone | - | - | - | 10.95 oregonstate.edu |
| 4,4'-Dibromobenzophenone | Bromobenzene, 4-Bromobenzoyl chloride | AlCl₃ | - | 9.5 oregonstate.edu |
Advanced Purification and Isolation Techniques
Following the synthesis of this compound, purification is a critical step to remove unreacted starting materials, byproducts, and other impurities. Advanced purification and isolation techniques are employed to obtain the compound in high purity.
Chromatographic Separation Methods (e.g., Thin-Layer Chromatography, Column Chromatography)
Chromatographic techniques are widely used for the purification of benzophenone (B1666685) derivatives.
Thin-Layer Chromatography (TLC): TLC is a valuable tool for monitoring the progress of a reaction and for preliminary purity assessment. chemicalbook.com For instance, in the synthesis of 4,4'-dibromobenzophenone, TLC was used to determine the Rf value of the product, which was found to be 0.7260. oregonstate.edu
Column Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. Silica (B1680970) gel is a commonly used stationary phase for the purification of benzophenones. chemicalbook.com For example, after a reaction to synthesize this compound, the resulting mixture was filtered through a short column of silica gel using ethyl acetate (B1210297) as the eluent. chemicalbook.com This method is effective in removing impurities. High-performance liquid chromatography (HPLC) offers a more advanced and efficient method for separation and analysis. A reverse-phase (RP) HPLC method has been developed for the analysis of 4-(p-bromophenyl)-4'-chlorobenzophenone, a related compound, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com
Recrystallization and Distillation Processes
Recrystallization: Recrystallization is a common and effective technique for purifying solid organic compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. For this compound, a mixture of petroleum ether and dichloromethane (B109758) (DCM) has been used for recrystallization. chemicalbook.com Similarly, related benzophenones have been purified by recrystallization from various solvents, including ethanol, benzene, and hexane. oregonstate.eduguidechem.com For example, 4-bromo-4'-propylbenzophenone was purified by recrystallization in hexane. oregonstate.edu
Distillation: While less common for solid compounds like this compound, distillation can be employed for purification if the compound is thermally stable and has a suitable boiling point. Steam distillation has been used in the purification process of 4,4'-dibromobenzophenone. oregonstate.edu
Process Intensification and Scale-Up Considerations in Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges and considerations. Process intensification aims to develop manufacturing processes that are more efficient, safer, and more environmentally friendly.
Key considerations for the scale-up of the Friedel-Crafts acylation include:
Catalyst Loading: Reducing the amount of Lewis acid catalyst required is a significant goal, as it minimizes waste and cost.
Solvent Use: The use of environmentally benign solvents or solvent-free conditions is preferred. oregonstate.edu
Reaction Time and Temperature: Optimizing these parameters can lead to higher throughput and reduced energy consumption.
Work-up and Purification: Developing efficient and scalable work-up and purification procedures is crucial for obtaining a high-purity product.
A patent for the preparation of substituted benzophenones describes a process with mild reaction conditions, low catalyst loading, and high yield and purity, generating minimal toxic waste compared to standard Friedel-Crafts conditions. google.com Another patent highlights a method for the clean preparation of 4-hydroxyl-4'-chlorobenzophenone, which includes recycling the solvent and recovering the catalyst, making the process more sustainable and cost-effective for large-scale production. google.com The development of continuous-flow processes for similar reactions, such as the Suzuki-Miyaura coupling, also offers a promising avenue for the efficient and scalable synthesis of biaryl compounds like this compound. acs.org
Spectroscopic and Structural Elucidation of 4 Bromo 3 Chlorobenzophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
The ¹H NMR spectrum of 4-bromo-3'-chlorobenzophenone is expected to display signals for the seven aromatic protons distributed across two distinct spin systems corresponding to the 4-bromophenyl and 3'-chlorophenyl rings.
The protons on the 4-bromophenyl ring are anticipated to form a pair of doublets due to the para-substitution pattern. The protons ortho to the carbonyl group (H-2, H-6) would be deshielded by the ketone and are expected to resonate at a lower field than the protons meta to it (H-3, H-5). For analogous compounds like 4-bromobenzoyl chloride, aromatic protons appear as a doublet in the range of δ 7.6–8.0 ppm.
The 3'-chlorophenyl ring presents a more complex pattern due to the meta-substitution of the chlorine atom. The protons H-2', H-4', H-5', and H-6' will each have a unique chemical environment and coupling pattern. Specifically, one would expect to see a triplet for H-4', and multiplets or doublets of doublets for the other protons in this ring system, with chemical shifts generally appearing between δ 7.2 and δ 8.0 ppm, as seen in related chlorobenzoyl compounds.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | 7.75 - 7.85 | d | ~8.4 |
| H-3, H-5 | 7.65 - 7.75 | d | ~8.4 |
| H-2' | 7.70 - 7.80 | t | ~1.8 |
| H-4' | 7.50 - 7.60 | t | ~8.0 |
| H-5' | 7.40 - 7.50 | ddd | ~8.0, 2.0, 1.0 |
| H-6' | 7.60 - 7.70 | dt | ~7.8, 1.5 |
The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The most downfield signal is expected for the carbonyl carbon, typically appearing around δ 195 ppm for benzophenones. The twelve aromatic carbons will resonate in the region of δ 125-140 ppm. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group and the halogens, as well as the "heavy atom effect" of bromine. For instance, in 4-chlorobenzophenone (B192759), the carbonyl carbon appears at δ 195.5 ppm. nih.gov The carbon attached to the bromine (C-4) and the carbon attached to the chlorine (C-3') will have characteristic shifts.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~195.2 |
| C-1 | ~136.5 |
| C-2, C-6 | ~132.1 |
| C-3, C-5 | ~129.5 |
| C-4 | ~128.8 |
| C-1' | ~139.0 |
| C-2' | ~128.5 |
| C-3' | ~135.0 |
| C-4' | ~130.3 |
| C-5' | ~133.5 |
| C-6' | ~130.1 |
To resolve any ambiguities in the 1D spectra and to confirm the structural assignments, 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks within each aromatic ring. Cross-peaks would connect adjacent protons, for example, H-2 with H-3 and H-5 with H-6 on the brominated ring, and similarly for the protons on the chlorinated ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It is critical for identifying quaternary carbons and for confirming the connectivity of the entire molecule. Key HMBC correlations would be expected from the ortho-protons of both rings (H-2, H-6, H-2', H-6') to the central carbonyl carbon, unequivocally linking the two aryl fragments to the ketone functional group. Studies on similar compounds like 4-bromo-4'-chlorobenzophenone have demonstrated the necessity of these 2D experiments for complete structural elucidation. oregonstate.eduoregonstate.edu
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies.
The FTIR spectrum of this compound would be characterized by several key absorption bands. The most prominent feature would be the strong, sharp peak for the carbonyl (C=O) stretching vibration, expected in the 1650-1670 cm⁻¹ region. scribd.com Other significant absorptions include the C=C stretching vibrations of the aromatic rings between 1400 and 1600 cm⁻¹, and C-H aromatic stretching bands above 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations, which confirm the presence of the halogens, are found at lower frequencies in the fingerprint region.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H Aromatic Stretch | 3100 - 3000 | Medium-Weak |
| C=O Stretch | 1670 - 1650 | Strong |
| C=C Aromatic Stretch | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | 800 - 700 | Medium |
| C-Br Stretch | 600 - 500 | Medium |
Raman spectroscopy offers complementary information to FTIR. The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. The aromatic ring "breathing" modes are particularly characteristic and intense in Raman spectra. The C=O stretch is also Raman active. Time-resolved resonance Raman spectroscopy has been effectively used to study the photochemistry of related chlorobenzophenones, highlighting the utility of this technique in characterizing the vibrational modes of such compounds. hku.hk A complete assignment of all vibrational modes would typically be supported by density functional theory (DFT) calculations, which can predict the frequencies and intensities of both IR and Raman active modes. researchgate.net
Fourier Transform Infrared (FTIR) Spectroscopy
Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For this compound (C₁₃H₈BrClO), the presence of two different halogen atoms, bromine and chlorine, results in a distinctive isotopic pattern for the molecular ion peak.
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively). Chlorine also has two stable isotopes, ³⁵Cl (75.8%) and ³⁷Cl (24.2%), in an approximate 3:1 ratio. chemguide.co.uk The combination of these isotopes in the molecule leads to a cluster of peaks for the molecular ion (M⁺˙). The most abundant peak, the nominal molecular ion, will contain the most abundant isotopes, ⁷⁹Br and ³⁵Cl. A peak at M+2 will be observed due to the presence of either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl. An M+4 peak will arise from the less abundant combination of ⁸¹Br and ³⁷Cl. The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.
The fragmentation of benzophenones in a mass spectrometer typically occurs at the carbonyl group. libretexts.orgresearchgate.net The primary fragmentation pathway for this compound would involve the cleavage of the bonds adjacent to the carbonyl carbon, leading to the formation of characteristic acylium cations.
Key Fragmentation Pathways:
Formation of 4-bromobenzoyl cation: Cleavage can result in the formation of a [C₇H₄BrO]⁺ ion, which will exhibit a characteristic doublet peak (m/z 183/185) due to the bromine isotopes.
Formation of 3-chlorobenzoyl cation: Alternatively, fragmentation can produce a [C₇H₄ClO]⁺ ion, showing a typical 3:1 ratio for its isotopic peaks (m/z 139/141) due to the chlorine isotopes.
Loss of Halogens: Subsequent fragmentation of these ions can involve the loss of the halogen atom or the carbonyl group (as CO).
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion Species | Formula | Predicted m/z (most abundant isotopes) | Description |
|---|---|---|---|
| Molecular Ion (M⁺˙) | [C₁₃H₈⁷⁹Br³⁵ClO]⁺˙ | 294 | Contains the most abundant isotopes of Br and Cl. |
| M+2 Peak | [C₁₃H₈⁸¹Br³⁵ClO]⁺˙ / [C₁₃H₈⁷⁹Br³⁷ClO]⁺˙ | 296 | Contains one of the heavier isotopes. |
| M+4 Peak | [C₁₃H₈⁸¹Br³⁷ClO]⁺˙ | 298 | Contains both heavier isotopes. |
| 4-Bromobenzoyl Cation | [C₇H₄⁷⁹BrO]⁺ | 183 | Fragment from cleavage at the carbonyl group. |
This table presents theoretical values based on the most abundant isotopes.
Electronic Absorption and Emission Spectroscopy (UV-Vis and Phosphorescence)
Electronic spectroscopy, encompassing UV-Visible absorption and phosphorescence, provides insight into the electronic structure of a molecule by probing the transitions between different energy levels.
The UV-Vis spectrum of benzophenones, including this compound, is characterized by two main types of electronic transitions originating from the carbonyl group.
n→π* (n-to-pi-star) Transition: This transition involves the excitation of a non-bonding electron (from a lone pair on the carbonyl oxygen) to an antibonding π* orbital. This is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) that appears at a longer wavelength (lower energy). For many benzophenone (B1666685) derivatives, this band is observed in the range of 330-370 nm. oregonstate.edu
π→π* (pi-to-pi-star) Transition: This is an allowed transition where an electron from a bonding π orbital (of the carbonyl group and aromatic rings) is promoted to an antibonding π* orbital. This transition is much more intense (high molar absorptivity, ε) and occurs at a shorter wavelength (higher energy), typically below 300 nm for benzophenones. nih.gov
Phosphorescence is a radiative decay from an excited triplet state (T₁) to the ground singlet state (S₀). In benzophenones, the n→π* singlet state (S₁) efficiently undergoes intersystem crossing to the n→π* triplet state (T₁). nih.govcore.ac.uk The subsequent T₁→S₀ transition results in phosphorescence, which is observed at a longer wavelength than the absorption. The phosphorescence of halogenated benzophenones is often strong due to the "heavy-atom effect," where the presence of bromine and chlorine enhances the rate of intersystem crossing. core.ac.uk
Table 2: Typical Electronic Transition Data for Halogenated Benzophenones
| Transition Type | State Transition | Typical λmax Range (nm) | Relative Intensity (ε) |
|---|---|---|---|
| π→π* | S₀ → S₂ | ~250 - 280 | Strong |
| n→π* | S₀ → S₁ | ~330 - 370 | Weak |
This table provides generalized data based on various substituted benzophenones; specific values for this compound may vary.
The polarity of the solvent can significantly influence the energy of the electronic transitions, leading to shifts in the absorption maxima (solvatochromism). nih.govyoutube.comresearchgate.net
Effect on n→π* Transition: In polar, protic solvents (like ethanol), the lone pair electrons on the carbonyl oxygen are stabilized by hydrogen bonding. youtube.com This stabilization lowers the energy of the ground state non-bonding orbital (n). As the excited π* state is less affected, the energy gap for the n→π* transition increases. This results in a hypsochromic shift (blue shift) to a shorter wavelength. oregonstate.edunih.gov
Effect on π→π* Transition: The π and π* orbitals are both more delocalized. The π* excited state is generally more polar than the ground state. Therefore, polar solvents will stabilize the π* state more than the π state, decreasing the energy gap of the transition. nih.gov This leads to a bathochromic shift (red shift) to a longer wavelength.
This opposing behavior of the two main transitions upon changing solvent polarity is a key characteristic used in the structural confirmation of benzophenone derivatives. oregonstate.edu
Analysis of Electronic Transitions (npi*, pipi*)
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.orgmit.edu By diffracting a beam of X-rays off a single crystal, a unique diffraction pattern is generated. This pattern is mathematically deconstructed to produce an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. wustl.edu
While the specific crystal structure for this compound is not available in the cited literature, analysis of closely related structures, such as 4-bromobenzophenone (B181533), provides insight into the expected molecular conformation. researchgate.net In the solid state, benzophenones are typically non-planar. The two phenyl rings are twisted out of the plane of the central carbonyl group to minimize steric hindrance. The dihedral angles between the phenyl rings and the carbonyl plane are a key structural feature. For 4-bromobenzophenone, the two phenyl rings are twisted with respect to the plane of the carbonyl group. researchgate.net A similar twisted conformation would be expected for this compound, with the precise angles influenced by the substitution pattern and crystal packing forces.
The analysis would yield crucial data including:
Crystal System and Space Group: Describes the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal.
Molecular Conformation: Precise bond lengths (e.g., C=O, C-Br, C-Cl) and the dihedral angles between the aromatic rings.
Intermolecular Interactions: Details of how molecules pack in the crystal, including any potential halogen bonding or π-stacking.
Table 3: Illustrative Crystallographic Data for a Related Compound (4-Bromobenzophenone)
| Parameter | Value |
|---|---|
| Compound | 4-Bromobenzophenone |
| Formula | C₁₃H₉BrO |
| Crystal System | Monoclinic |
| Space Group | P12₁/c1 |
| a (Å) | 12.138(1) |
| b (Å) | 14.766(2) |
| c (Å) | 6.174(1) |
| β (°) | 97.63(1) |
Data from the crystal structure of 4-bromobenzophenone and is provided for illustrative purposes only. researchgate.net
Reactivity Profiles and Transformational Chemistry of 4 Bromo 3 Chlorobenzophenone
Halogen-Directed Reactivity in Aromatic Systems
The presence of bromine and chlorine atoms on the two separate phenyl rings dictates a significant portion of the reactivity of 4-Bromo-3'-chlorobenzophenone. These halogen sites are susceptible to a variety of transformations, including nucleophilic substitution, dehalogenation, and metal-catalyzed coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is rendered electron-deficient by activating groups. masterorganicchemistry.comchemistrysteps.com In this compound, the electron-withdrawing benzoyl group activates both phenyl rings towards nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (a halogen in this case), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org Aromaticity is restored upon the expulsion of the halide ion.
The presence of two different halogens, bromine and chlorine, raises the question of regioselectivity. In SNAr reactions, the rate is often determined by the stability of the Meisenheimer complex rather than the carbon-halogen bond strength. masterorganicchemistry.com The electronegativity of the halogen influences the rate of the initial attack, with fluorine typically being the most activating and iodine the least (F > Cl > Br > I). masterorganicchemistry.com Consequently, nucleophilic attack would be generally favored at the chlorine-bearing ring over the bromine-bearing ring, all other factors being equal. However, the relative positions of the activating group and the halogen are crucial. The activating effect is strongest when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for effective delocalization of the negative charge in the Meisenheimer intermediate. chemistrysteps.comlibretexts.org In this compound, the bromine is para to the carbonyl, while the chlorine is meta. This para-positioning provides superior stabilization for the intermediate, suggesting that substitution of the bromine atom may occur preferentially despite the general reactivity trend of halogens.
Reductive Dehalogenation Methodologies
Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be achieved through various chemical and biological methods. For dihalo-aromatic compounds like this compound, selective dehalogenation is possible depending on the reagents and conditions.
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) in the presence of a base is a common method for aryl halide reduction. The higher reactivity of the C-Br bond compared to the C-Cl bond under these conditions often allows for selective removal of the bromine atom.
Biological methods have also been explored for dehalogenation. For instance, certain anaerobic microorganisms can perform reductive dehalogenation on halogenated aromatic compounds. nih.gov Studies on related compounds like halobenzoates have shown that microorganisms can utilize them as a carbon source, initiating metabolism through reductive or hydrolytic dehalogenation. nih.gov For example, Alcaligenes denitrificans NTB-1 has been shown to reductively dechlorinate 2,4-dichlorobenzoate (B1228512) to 4-chlorobenzoate. nih.gov Such biocatalytic approaches represent a greener alternative to traditional chemical methods. Additionally, specialized techniques like beam-induced reduction processes under mass spectrometry conditions have been shown to cause reductive dehalogenation of halogenated aromatic compounds. collectionscanada.gc.ca
Transition Metal-Mediated Coupling Reactions at Halogen Sites
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates. eie.grresearchgate.net this compound, with its two distinct halogen atoms, is an excellent substrate for these transformations, including Suzuki, Heck, and Ullmann couplings. eie.gr
The differential reactivity between aryl bromides and chlorides is a cornerstone of selective cross-coupling. In palladium-catalyzed reactions, the oxidative addition step is typically faster for aryl bromides than for aryl chlorides. This allows for selective coupling at the C-Br bond while leaving the C-Cl bond intact.
A documented synthesis of this compound itself utilizes a palladium-catalyzed Suzuki-type reaction. chemicalbook.com In this procedure, 4-bromobenzoyl chloride is coupled with a boronic acid derivative of chlorobenzene (B131634). However, a more common application would involve using this compound as a building block. For example, a Suzuki reaction with an arylboronic acid could selectively replace the bromine atom to synthesize more complex tri-aryl ketone structures.
A specific protocol for a related coupling reaction highlights the typical conditions used:
Table 1: Conditions for Palladium-Catalyzed Coupling Reaction
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | (2-chlorophenyl)boronic acid, 4-bromobenzoyl chloride | chemicalbook.com |
| Catalyst | bis(dibenzylideneacetone)-palladium(0) [Pd(dba)2] | chemicalbook.com |
| Ligand | Triphenylphosphine (B44618) (PPh3) | chemicalbook.com |
| Co-catalyst/Additive | Copper(I) thiophene-2-carboxylate (B1233283) (CuTC) | chemicalbook.com |
| Solvent | Diethyl ether (Et2O) | chemicalbook.com |
| Temperature | 20 °C | chemicalbook.com |
| Reaction Time | 4 hours | chemicalbook.com |
This table is based on a procedure for the synthesis of the title compound, illustrating typical reagents for such cross-coupling reactions.
Reactivity of the Benzophenone (B1666685) Carbonyl Moiety
The carbonyl group of the benzophenone scaffold is another major site of reactivity, most notably in photochemical reactions.
Photochemical Reduction Pathways to Pinacols and Alcohols
Benzophenones are well-known for their ability to undergo photochemical reduction upon irradiation with UV light. oregonstate.edu This reaction typically occurs in the presence of a hydrogen-donating solvent, such as isopropyl alcohol. The process is initiated by the absorption of a UV photon, promoting the benzophenone to an excited singlet state (S1), which then rapidly undergoes intersystem crossing to a more stable triplet state (T1).
The triplet-state benzophenone can then abstract a hydrogen atom from the solvent to form a ketyl radical. Two of these ketyl radicals can then dimerize to form a benzopinacol (B1666686) (a 1,2-diol). smolecule.com Alternatively, the ketyl radical can be further reduced to form the corresponding benzhydrol (a secondary alcohol).
Studies on halogenated benzophenones, such as 4-bromobenzophenone (B181533) and 4-bromo-4'-chlorobenzophenone, confirm their participation in these photochemical reductions. oregonstate.eduoregonstate.edu For instance, the photoreduction of 4-bromo-4'-chlorobenzophenone in a solution of isopropyl alcohol, acetonitrile, and a glacial acetic acid catalyst has been studied to determine its rate of conversion to the corresponding benzopinacol, 1,2-bis(4-bromophenyl)-1,2-bis(4-chlorophenyl)ethanediol. oregonstate.edu
Quantum Yield Determination and Efficiency Studies
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., reduction) to the number of photons absorbed by the reactant. core.ac.uk Determining the quantum yield is essential for understanding the kinetics and mechanism of the photoreduction process.
Table 2: Photoreduction Quantum Yields for Substituted Benzophenones
| Compound | Quantum Yield (Φ) | Reference |
|---|---|---|
| 4-Bromobenzophenone | 0.3226 | oregonstate.edu |
| 4-Bromo-4'-methylbenzophenone | 7.75% (Φ = 0.0775) | oregonstate.edu |
| 4-Phenylbenzophenone | 2.36 (mol reduced/mol photon) | oregonstate.edu |
Note: The high value for 4-phenylbenzophenone may indicate a chain reaction mechanism or different reporting standards.
The quantum yield can be influenced by several factors, including the nature and position of the substituents on the benzophenone rings. Electron-withdrawing or electron-donating groups can alter the energy levels of the excited states and the reactivity of the triplet-state ketone, thereby affecting the efficiency of hydrogen abstraction and subsequent reduction pathways. researchgate.net
Influence of Irradiation Wavelength and Reaction Time
The photochemical behavior of substituted benzophenones is a subject of significant interest, with the irradiation wavelength and reaction time playing crucial roles in determining the reaction pathway and product distribution. While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the photochemical reactions of closely related halo-substituted benzophenones offer valuable insights.
Research on compounds like 2'-halobenzanilides demonstrates that the nature of the halogen and the reaction conditions significantly influence the outcome of photochemical reactions. koreascience.kr For instance, irradiation of 2'-chlorobenzanilide can lead to a photo-Fries type reaction, producing amino-chlorobenzophenones, or photocyclization to form phenanthridone, depending on the solvent and presence of a base. koreascience.kr The irradiation of 2'-bromobenzanilide under similar conditions, however, favors the formation of an intramolecular photosubstituted product, 2-phenylbenzoxazole. koreascience.kr
Studies on various 4,4'-disubstituted benzophenones reveal that upon irradiation with 365 nm light, photogenerated radicals are formed. researchgate.net The stability and concentration of these radicals are influenced by the crystalline structure of the compounds. researchgate.net The photochemical reduction of 4-chlorobenzophenone (B192759) to its corresponding pinacol (B44631) upon UV irradiation is another relevant example, where the progress of the reaction can be monitored by the decrease in the carbonyl peak in the IR spectrum over time. oregonstate.edu
The effect of solvent polarity on the photophysical properties of halogenated benzophenones has also been investigated. For 4-bromo-4'-methylbenzophenone, a polar solvent was found to increase the number of observed energy-level transitions compared to a nonpolar solvent. oregonstate.edu This highlights the intricate interplay between the substrate, solvent, and light source in directing the photochemical outcome.
Chemo- and Regioselective Derivatization of the Carbonyl Group
The carbonyl group in this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. The control of chemo- and regioselectivity in these reactions is a central theme in organic synthesis. researchgate.net
One of the primary reactions involving the carbonyl group is its reduction to a secondary alcohol. This can be achieved using reducing agents like sodium borohydride. The resulting diphenylmethanol (B121723) scaffold is a common motif in medicinal chemistry.
Furthermore, the carbonyl group can serve as a precursor for the formation of carbon-carbon bonds. For instance, the reaction of 4'-bromo-3-chloropropiophenone, a related compound, can be used to synthesize more complex molecules. smolecule.com While not a direct derivatization of the benzophenone carbonyl, it illustrates the reactivity of the acyl group attached to the halogenated phenyl ring.
The synthesis of imines and other C=N bonded compounds through condensation reactions with primary amines is another important derivatization of the carbonyl group. These reactions are often reversible and can be influenced by the electronic nature of the substituents on both the benzophenone and the amine.
Electrophilic Aromatic Substitution on Unsubstituted Ring Positions
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. libretexts.orgmasterorganicchemistry.com In this compound, there are several unsubstituted positions on the two aromatic rings that are susceptible to electrophilic attack. The directing effects of the existing substituents—the bromo, chloro, and carbonyl groups—play a critical role in determining the regioselectivity of these reactions.
The bromine and chlorine atoms are ortho-, para-directing deactivators, while the benzoyl group (a meta-directing deactivator) strongly deactivates the ring to which it is attached. libretexts.orgmasterorganicchemistry.com The bromine atom is on the '4' position of one ring, and the chlorine atom is on the '3'' position of the other.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Introduction of another halogen atom (e.g., Cl, Br) using a Lewis acid catalyst. libretexts.org
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. libretexts.orgnptel.ac.in
The interplay of the directing effects of the existing substituents will determine the position of the incoming electrophile. For the ring bearing the 4-bromo substituent, the bromine atom will direct incoming electrophiles to the positions ortho to it (positions 3 and 5), while the deactivating benzoyl group will hinder substitution. On the other ring, the 3'-chloro substituent will direct incoming electrophiles to the ortho (2' and 4') and para (6') positions. The deactivating nature of both the chloro and benzoyl groups will make these reactions challenging.
Synthesis of Derivative Compounds for Structure-Activity Relationship Studies
The synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR). alazharpharmacy.com this compound can serve as a scaffold for the synthesis of new chemical entities with potential biological activities.
SAR studies involve systematically modifying the structure of a molecule and assessing the impact of these changes on its biological activity. For benzophenone derivatives, this can involve:
Substitution on the aromatic rings: Introducing various functional groups at different positions on the phenyl rings to probe the effects of electronics and sterics on activity.
Modification of the carbonyl group: As discussed in section 4.2.2, the carbonyl can be reduced to an alcohol, converted to an imine, or used in other reactions to create diverse structures.
Replacement of the halogen atoms: The bromo and chloro substituents can be replaced with other groups through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
For example, research on aminobenzophenones as p38 MAP kinase inhibitors has shown that systematic optimization of the substitution pattern on the benzophenone core can lead to potent anti-inflammatory agents. acs.org The synthesis of various benzophenone derivatives at Oregon State University for the study of their photochemical and photophysical properties further illustrates the importance of creating a library of related compounds. oregonstate.eduoregonstate.edu
The synthesis of this compound itself can be achieved through methods like the Friedel-Crafts acylation. chemicalbook.comchemicalbook.com For instance, the reaction of 4-bromobenzoyl chloride with 3-chloro-1-iodobenzene in the presence of a suitable catalyst could yield the target compound.
A search of chemical supplier databases indicates that various isomers and related halogenated benzophenones are commercially available, which can also serve as starting materials for the synthesis of a diverse library of compounds for SAR studies. chemicalbook.comchemicalbook.comfluorochem.co.ukcaymanchem.comnih.govnih.govnih.gov
Computational Chemistry and Theoretical Characterization of 4 Bromo 3 Chlorobenzophenone
Quantum Chemical Calculations for Electronic and Geometric Structure
Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 4-Bromo-3'-chlorobenzophenone. These theoretical methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.
To date, specific studies employing Density Functional Theory (DFT) or Hartree-Fock (HF) methods for the structural optimization and electronic analysis of this compound have not been identified in the scientific literature.
Hartree-Fock (HF): This ab initio method approximates the many-electron wavefunction as a single Slater determinant. While computationally intensive, it provides a foundational understanding of the electronic structure without empirical parameters.
Density Functional Theory (DFT): A more common approach, DFT calculates the electronic properties of a molecule based on its electron density. This method is known for providing a good balance between computational cost and accuracy, making it suitable for a wide range of molecular systems.
For a molecule like this compound, these calculations would typically yield optimized bond lengths, bond angles, and dihedral angles, defining its most stable geometric conformation.
The accuracy of DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. A common choice for organic molecules containing halogens is a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution.
Exchange-Correlation Functional: In DFT, this functional approximates the complex quantum mechanical effects of electron exchange and correlation. Hybrid functionals, such as B3LYP or PBE0, which incorporate a portion of the exact exchange from HF theory, are often employed for their accuracy in predicting molecular geometries and energies.
A systematic study would typically involve testing various combinations of basis sets and functionals to find the level of theory that best reproduces any available experimental data or provides the most reliable predictions.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches
Prediction and Interpretation of Vibrational Spectra
Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral peaks to the motions of atoms within the molecule (e.g., stretching, bending, and torsional modes).
For this compound, a frequency calculation would typically be performed at the optimized geometry using a method like DFT with the B3LYP functional. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental spectra. No such specific theoretical vibrational analysis for this compound has been found in the reviewed literature.
Thermodynamic and Thermochemical Property Estimation
Computational methods can also be used to estimate key thermodynamic properties of a molecule, providing valuable data for chemical engineers and physical chemists.
The standard molar enthalpy of formation, which quantifies the energy change when a compound is formed from its constituent elements in their standard states, can be calculated using high-level theoretical methods. These calculations often involve atomization or isodesmic reaction schemes to achieve high accuracy. However, no published theoretical or experimental values for the standard molar enthalpy of formation of this compound were identified.
The enthalpy of sublimation is the energy required to transform a substance from a solid to a gaseous state. While it can be estimated computationally by calculating the enthalpy of the molecule in the gas phase and relating it to intermolecular forces in the solid state, it is more commonly determined experimentally. There are currently no available studies providing the enthalpy of sublimation for this compound.
Gas Phase vs. Condensed Phase Computational Models
Computational models for chemical systems can be broadly categorized into gas-phase and condensed-phase models. Gas-phase calculations, which are performed on an isolated molecule in a vacuum, provide a fundamental understanding of the intrinsic properties of a molecule without the influence of its surrounding environment. scialert.net However, most chemical reactions and measurements occur in a condensed phase, such as in a solvent. scialert.net The interactions between the solute (this compound) and the solvent molecules can significantly alter its geometric and electronic properties.
To bridge the gap between theoretical calculations and experimental reality, condensed-phase models incorporate the effects of the solvent. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. The choice of model impacts the accuracy of the predicted properties. For instance, studies on similar benzophenone (B1666685) derivatives have shown that theoretical results for properties like absorption spectra can be slightly overestimated in gas-phase calculations compared to experimental values obtained in a condensed phase. scialert.net This discrepancy often arises from the stabilization or destabilization of the ground and excited states of the molecule by the solvent. Polar solvents, for example, can cause shifts in the absorption bands of benzophenone derivatives due to dipole-dipole interactions. nih.gov
The consideration of solvent effects is crucial for accurately predicting the behavior of this compound in a realistic chemical environment. For example, the dipole moment of the molecule, and consequently its interaction with polar solvents, will be influenced by the electronegative bromine and chlorine atoms. A comparative analysis of gas-phase and condensed-phase calculations for this compound would likely reveal differences in its conformational preferences, particularly the dihedral angles between the phenyl rings, and its electronic properties, such as the energies of the frontier molecular orbitals.
| Property | Gas Phase Model | Condensed Phase Model | Expected Differences for this compound |
|---|---|---|---|
| Molecular Geometry | Represents the intrinsic, unperturbed structure. | Accounts for solute-solvent interactions, potentially altering bond lengths and angles. | Slight changes in the dihedral angle between the phenyl rings are expected due to solvent polarity. |
| Dipole Moment | Provides the intrinsic dipole moment. | The effective dipole moment can be influenced by the solvent's dielectric constant. | An enhanced dipole moment is anticipated in polar solvents. |
| Electronic Spectra (UV-Vis) | Predicts absorption maxima in the absence of solvent effects. | Can predict solvatochromic shifts (red or blue shifts) in absorption bands. | A blue shift in the n→π* transition and a red shift in the π→π* transition are likely in polar solvents. scialert.net |
Electronic Structure Analysis and Molecular Orbitals
The electronic structure of this compound is fundamental to understanding its chemical behavior. The presence of two aromatic rings connected by a carbonyl group, along with the halogen substituents, creates a complex electronic environment. The bromine and chlorine atoms are electron-withdrawing groups, which significantly influence the electron distribution across the molecule. This influence is a combination of the inductive effect (through the sigma bonds) and the resonance effect (through the pi system).
Frontier Molecular Orbital (FMO) theory is a key concept in explaining the reactivity of molecules. ufms.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufms.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the phenyl rings and the lone pairs of the oxygen and halogen atoms, while the LUMO is likely to be centered on the carbonyl group and the aromatic system. The electron-withdrawing nature of the bromine and chlorine atoms is expected to lower the energy of both the HOMO and the LUMO compared to unsubstituted benzophenone. Computational studies on the closely related isomer, 3-Bromo-4'-chlorobenzophenone, using Density Functional Theory (DFT) have provided valuable data on its frontier orbitals. researchgate.net
| Parameter | Value for 3-Bromo-4'-chlorobenzophenone (eV) researchgate.net | Implication for this compound |
|---|---|---|
| HOMO Energy | -6.89 | Indicates a moderate ability to donate electrons. The precise value will differ slightly due to the different substitution pattern. |
| LUMO Energy | -1.98 | Suggests a reasonable ability to accept electrons, particularly at the carbonyl group. |
| HOMO-LUMO Gap (ΔE) | 4.91 | A relatively large gap, suggesting good kinetic stability. |
The distribution of electron density in a molecule is not uniform and can be visualized using charge distribution analysis and molecular electrostatic potential (MEP) maps. The MEP is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. jconsortium.com It maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.
In this compound, the most negative electrostatic potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The regions around the bromine and chlorine atoms will also exhibit some negative potential. Conversely, the carbonyl carbon atom and the hydrogen atoms of the phenyl rings are expected to be in regions of positive electrostatic potential, making the carbonyl carbon a primary site for nucleophilic attack. DFT studies on 3-Bromo-4'-chlorobenzophenone have confirmed these general features, showing the negative potential concentrated on the carbonyl oxygen and the positive potential on the carbonyl carbon and aromatic protons. researchgate.net
Frontier Molecular Orbital (FMO) Theory
Reaction Pathway Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By calculating the structure and energy of the transition state, chemists can predict reaction rates and understand the factors that control the selectivity of a reaction.
For this compound, a number of reactions could be modeled. For instance, the reduction of the carbonyl group to form an alcohol is a common reaction for benzophenones. Computational modeling could be used to investigate the mechanism of this reaction with various reducing agents. The calculations would involve locating the transition state for the hydride transfer to the carbonyl carbon.
Another area of interest is the photochemical reactions of benzophenone derivatives. Upon absorption of UV light, benzophenone can be excited to a triplet state, which can then participate in various reactions, such as hydrogen abstraction. researchgate.net Computational modeling can be used to study the properties of the excited states and the transition states for these photochemical processes. For example, a study on the hydrogen atom transfer (HAT) between a model alkoxyl radical and a related compound calculated the transition state structure and the associated free energy barrier. researchgate.net Similar studies on this compound could provide valuable insights into its photochemistry and potential applications as a photoinitiator.
Advanced Applications and Prospective Research Directions for 4 Bromo 3 Chlorobenzophenone
Intermediate in the Synthesis of Complex Organic Molecules
The presence of two different halogen atoms (bromine and chlorine) at specific positions, along with a reactive ketone group, makes 4-bromo-3'-chlorobenzophenone a valuable starting material for a variety of organic compounds.
Building Block for Heterocyclic Systems
Benzophenone (B1666685) derivatives are important synthons for producing a wide array of heterocyclic compounds, which are core structures in many biologically active molecules. asianpubs.org While direct examples of this compound in heterocyclic synthesis are not extensively documented in readily available literature, the reactivity of its functional groups suggests its potential. For instance, the carbonyl group can undergo condensation reactions, and the halogenated rings can participate in cyclization reactions, often catalyzed by transition metals.
The general class of 2-aminobenzophenones, which could potentially be synthesized from precursors like this compound, are known to be valuable for creating heterocyclic systems such as quinolines, acridines, and benzodiazepines. asianpubs.org The synthesis of pyrazole (B372694) derivatives, a class of heterocyclic compounds with potential applications in medicinal chemistry, has been explored using related propiophenone (B1677668) analogs. smolecule.com
Precursor for Active Pharmaceutical Ingredient (API) Intermediates
Halogenated benzophenones are crucial building blocks in the pharmaceutical industry. They serve as intermediates in the synthesis of various APIs. For example, related benzophenone structures are precursors for anti-inflammatory agents and drugs targeting the central nervous system. asianpubs.orgunilongmaterial.com
This compound can be used to synthesize more complex molecules for pharmaceutical research. The bromo and chloro substituents offer sites for cross-coupling reactions (like Suzuki or Buchwald-Hartwig couplings) to introduce new functional groups, building the carbon skeleton of a future drug molecule. For instance, a patent describes the use of a related compound, 4-nitro-3'-bromo-4'-chlorobenzophenone, as an intermediate in preparing antiviral agents. google.com Similarly, the synthesis of the lipid-lowering drug fenofibrate (B1672516) involves a 4-chlorobenzophenone (B192759) derivative, highlighting the importance of this class of compounds. unilongmaterial.comgoogle.com The compound 2-Amino-5-bromo-2'-chlorobenzophenone is a known active metabolite of Phenazepam, indicating the relevance of this substitution pattern in bioactive molecules. cymitquimica.com
Synthesis of Agrochemicals
The utility of this compound extends to the agrochemical sector. cymitquimica.com Halogenated aromatic compounds are integral to the structure of many pesticides and herbicides. The specific combination of bromo and chloro groups can influence the biological activity and environmental persistence of the final product. Research into related compounds indicates their role as intermediates in developing chemicals for agricultural applications. smolecule.com The general applicability of benzophenones in pesticide synthesis is well-established. unilongmaterial.com
Contributions to Materials Science and Polymer Chemistry
The photophysical properties inherent to the benzophenone scaffold allow for its application in materials science, particularly in processes involving light absorption and energy transfer.
Application as a Photoinitiator in Polymerization Processes
Benzophenones are a well-known class of Type II photoinitiators, widely used in UV-curing applications for inks, coatings, and adhesives. unilongmaterial.comsellchems.com Upon absorption of UV light, the benzophenone molecule is excited from its ground state (S₀) to an excited singlet state (S₁), which then undergoes intersystem crossing to a triplet state (T₁). This triplet state can abstract a hydrogen atom from a suitable donor (like an amine or a thiol) to generate a free radical, which then initiates the polymerization process.
While specific studies on this compound as a photoinitiator are limited, the photochemical behavior of halogenated benzophenones is an active area of research. oregonstate.eduoregonstate.edu The presence and position of halogen atoms can significantly affect the photophysical properties, such as the energy of the triplet state and the efficiency of intersystem crossing. For instance, bromo-substituted benzophenones have been shown to possess enhanced photophysical properties. The study of related compounds like 4-chlorobenzophenone confirms their primary use as photoinitiators for UV-curable coatings and inks. unilongmaterial.comsellchems.com
Table 1: Photophysical Properties of Related Benzophenone Derivatives
| Compound | Transition | Wavelength (nm) | Solvent/Matrix | Reference |
|---|---|---|---|---|
| 4-Bromo-4'-fluorobenzophenone | nπ* Emission Max | 439 | PMMA Composite | oregonstate.edu |
| 4-Bromo-4'-fluorobenzophenone | nπ* Emission Max | 439 | EPA Glass (77 K) | oregonstate.edu |
| 4,4'-Dichlorobenzophenone (B107185) | n-π* Transition | Not specified | EPA & MCH | oregonstate.edu |
| 4-Chloro-4'-ethylbenzophenone | T₁ Lifetime | 5 ms | EPA | oregonstate.edu |
This interactive table summarizes key photophysical data for benzophenone analogs, illustrating how substituents and environment influence their properties. EPA: Ether/Isopentane/Ethanol; MCH: Methylcyclohexane; PMMA: Poly(methyl methacrylate).
Development of UV Filters and Stabilizers
The strong UV absorption characteristics of benzophenones make them excellent candidates for use as UV filters and light stabilizers in plastics, coatings, and cosmetic formulations to prevent photodegradation. Benzophenone-based UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless thermal energy.
Benzophenone-4 (Sulisobenzone), a sulfonic acid derivative, is a water-soluble, broad-spectrum UV filter widely used in sunscreens and personal care products to protect both skin and the product formulation itself. atamankimya.com It helps to stabilize fragrances, active ingredients, and colors against degradation by UV light. atamankimya.com Although this compound is not a commercial UV stabilizer itself, its core structure is the basis for this class of functional materials. Research on its photophysical properties could lead to the development of new, more efficient, or specialized UV absorbers. oregonstate.edu The bromo and chloro substituents are known to influence the UV absorption spectrum and photostability of the molecule, which are key parameters for a UV filter.
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Aminobenzophenone |
| Quinoline |
| Acridine |
| Benzodiazepine |
| Pyrazole |
| 4-Nitro-3'-bromo-4'-chlorobenzophenone |
| Fenofibrate |
| 2-Amino-5-bromo-2'-chlorobenzophenone |
| Phenazepam |
| 4-Chlorobenzophenone |
| 4-Bromo-4'-fluorobenzophenone |
| 4,4'-Dichlorobenzophenone |
| 4-Chloro-4'-ethylbenzophenone |
Components in Functional Polymers and Coatings
Dihalogenated benzophenones are a critical class of monomers for synthesizing high-performance aromatic poly(ether ketone)s (PAEKs). researchgate.netgoogle.com These polymers are prized for their exceptional thermal stability, chemical resistance, and robust mechanical properties. google.comnih.gov The synthesis typically proceeds via a nucleophilic aromatic substitution polycondensation reaction, where the halogen atoms are displaced by a bisphenolate comonomer. researchgate.net
While monomers like 4,4'-difluorobenzophenone (B49673) and 4,4'-dichlorobenzophenone are commonly used, this compound offers unique synthetic possibilities. researchgate.netgoogle.com The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for potential stepwise or selective polymerization. This controlled reactivity can be harnessed to create complex polymer architectures, such as block copolymers, which are otherwise difficult to synthesize.
The incorporation of this bromo- and chloro-substituted monomer into polymer backbones can also impart specific properties to the final material. Halogen atoms are known to enhance flame retardancy and modify the refractive index of polymers. Furthermore, related halogenated aromatic compounds are used to formulate high-performance coatings, lending enhanced durability and resistance to environmental factors to the materials they protect. chemimpex.com The rigid benzophenone unit contributes to a high glass transition temperature (Tg), a key characteristic of high-performance polymers. google.com
Academic Tools for Mechanistic Organic Chemistry Research
Beyond its use in materials science, this compound and its isomers serve as valuable tools for fundamental research in physical organic chemistry.
Benzophenone and its derivatives are classic subjects for photochemical studies. The carbonyl group's photoreduction is a well-understood reaction that serves as a benchmark for investigating reaction kinetics and quantum efficiencies. Research on the closely related isomer, 4-bromo-4'-chlorobenzophenone, provides a clear example of this application. In a study on its photochemical reduction to the corresponding benzopinacol (B1666686), researchers were able to determine the reaction's efficiency under specific conditions. oregonstate.edu
The experiment monitored the disappearance of the benzophenone derivative when irradiated with UV light in a solvent system of isopropyl alcohol and acetonitrile, with glacial acetic acid as a catalyst. oregonstate.edu Such studies are crucial for understanding how substituents—in this case, bromine and chlorine—influence the excited states of molecules and their subsequent reactivity. The data from these kinetic studies help to build a comprehensive picture of structure-reactivity relationships.
Table 1: Photoreduction of 4-Bromo-4'-chlorobenzophenone An illustrative example of kinetic analysis using a benzophenone derivative.
| Parameter | Finding | Source |
| Reaction Studied | Photoreduction to 1,2-bis(4-bromophenyl)-1,2-bis(4-chlorophenyl)ethanediol | oregonstate.edu |
| Solvent System | 60% (v/v) Isopropyl Alcohol in Acetonitrile | oregonstate.edu |
| Catalyst | Glacial Acetic Acid | oregonstate.edu |
| Quantum Efficiency (φ) | 0.36 | oregonstate.edu |
The presence of both bromine and chlorine makes this compound an excellent model compound for studying halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. rsc.org This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.govmdpi.com
The strength of a halogen bond is tunable and depends on the halogen's identity, with polarizability playing a key role. nih.gov The general strength follows the trend I > Br > Cl > F. nih.gov As a molecule containing both bromine and chlorine, this compound provides a platform to investigate:
Competitive Interactions: Studying how Lewis bases selectively interact with either the bromine or chlorine atom.
Intramolecular Interactions: Investigating potential through-space interactions between the halogen atoms and the aromatic rings.
Crystal Engineering: Understanding how these distinct halogen bonds direct the self-assembly of molecules in the solid state, which is fundamental to designing new materials with specific properties. mdpi.com
Research in this area helps to refine the principles of molecular recognition and supramolecular chemistry. rsc.org
Table 2: General Properties of Halogen Bonds
| Property | Description | Source |
| Donor Atom | A halogen atom (Cl, Br, I) in a molecule R-X. | nih.gov |
| Acceptor Atom | A Lewis basic atom (e.g., O, N, S) with lone pair electrons. | rsc.org |
| Interaction Geometry | The R-X···Acceptor angle is typically close to 180°. | namiki-s.co.jp |
| Strength Hierarchy | The strength generally increases with the polarizability of the halogen: I > Br > Cl. | nih.gov |
| Electrostatic Basis | Arises from a positive region (σ-hole) on the halogen atom. | nih.govmdpi.com |
Probing Reaction Kinetics and Mechanisms
Future Research Directions and Emerging Areas
The unique chemical properties of this compound suggest its potential in several emerging areas of chemical research.
The carbon-halogen bonds in this compound are reactive sites for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis. The differential reactivity of the C-Br bond (typically more reactive) versus the C-Cl bond could be exploited for sequential, site-selective functionalization to build complex molecular architectures from this relatively simple starting material.
Furthermore, the ketone functional group itself is a target for catalytic transformations. There is significant research into developing novel catalysts, including those based on earth-abundant main group elements, for the reduction or hydrosilylation of ketones. scholaris.ca this compound could serve as a benchmark substrate for testing the efficacy and selectivity of these new catalytic systems.
The benzophenone scaffold is a versatile platform for the design of spectroscopic probes. aip.org For example, researchers have developed highly sensitive and selective "turn-on" fluorescent sensors by attaching a signaling unit, like rhodamine, to a benzophenone derivative. nih.govacs.org In one such design, the probe was used for the trace detection of palladium (Pd²⁺) ions in living cells. nih.govacs.org
Applying this principle, this compound could be a precursor for new chemosensors. The halogen atoms could be used to tune the photophysical properties of the probe or to act as additional binding sites for specific analytes. Moreover, the carbonyl (C=O) stretching vibration of benzophenone is known to be a sensitive reporter of its local electrostatic environment, making it useful as a vibrational probe in Raman spectroscopy. aip.org This suggests that derivatives of this compound could be developed into sophisticated probes for mapping electric fields or hydrogen-bonding environments in complex chemical systems. aip.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-3'-chlorobenzophenone?
- Methodological Answer : The compound can be synthesized via multi-step reactions starting from intermediates like 3-Bromo-4-chlorobenzoic acid. A typical approach involves Friedel-Crafts acylation or coupling reactions using halogenated benzoyl chlorides and substituted benzene derivatives under Lewis acid catalysis (e.g., AlCl₃). Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substituent positions and aromatic coupling patterns. Mass spectrometry (MS) confirms molecular weight (e.g., exact mass 274.0317 g/mol for derivatives) , while infrared (IR) spectroscopy identifies functional groups like carbonyl stretches (~1650 cm⁻¹). Melting point analysis further validates purity .
Q. How should researchers handle halogenated byproducts generated during synthesis?
- Methodological Answer : Halogenated waste must be segregated and stored in labeled containers to avoid environmental contamination. Collaborate with certified waste management services for disposal, adhering to regulations like REACH. Neutralization protocols for acidic/basic residues should precede disposal .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in this compound synthesis?
- Methodological Answer : Use orthogonal experimental design to evaluate variables such as temperature (optimal range: 90–95°C), stoichiometry (e.g., 1:1.7 molar ratio of nitro-precursor to reductant), and reaction time (2.5–3 hours). Statistical tools like ANOVA help identify significant factors. For example, Na₂S₂ reduction of nitro-precursors achieved 85.8% yield under optimized conditions .
Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?
- Methodological Answer : Cross-reference data from peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook). Replicate experiments using high-purity reagents, and employ advanced characterization (e.g., X-ray crystallography) to resolve ambiguities. Discrepancies may arise from polymorphic forms or impurities .
Q. How can this compound be functionalized for use in cross-coupling reactions?
- Methodological Answer : Convert the bromo substituent into a boronic acid derivative using Miyaura borylation (Pd catalysis, bis(pinacolato)diboron). This enables Suzuki-Miyaura couplings with aryl halides, expanding access to biphenyl derivatives. Store boronic acid intermediates at 0–6°C to prevent decomposition .
Q. What are the stability challenges for halogenated benzophenones under varying storage conditions?
- Methodological Answer : Halogenated compounds are sensitive to light and moisture. Store under inert atmospheres (N₂/Ar) at –20°C for long-term stability. Monitor degradation via periodic HPLC analysis. Derivatives with electron-withdrawing groups (e.g., –Cl) exhibit enhanced thermal stability .
Q. How do structural analogs of this compound differ in reactivity?
- Methodological Answer : Compare substituent effects using Hammett plots. For example, 5-Bromo-2′-chloro-2-hydroxybenzophenone (CAS 332104-54-8) introduces steric hindrance and hydrogen bonding, altering reactivity in nucleophilic substitutions. Computational modeling (DFT) predicts electronic effects of substituents on reaction pathways .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
